![molecular formula C12H15N3O2 B12315911 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12315911.png)
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amin ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Pyrazolrings aus, der mit einer 3,4-Dimethoxyphenylmethylgruppe substituiert ist.
Vorbereitungsmethoden
Die Synthese von 1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amin erfolgt typischerweise durch Reaktion von 3,4-Dimethoxybenzylchlorid mit 4-Aminopyrazol unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei eine Base wie Kaliumcarbonat oder Natriumhydroxid die nucleophile Substitutionsreaktion erleichtert. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Kosteneffizienz. Diese Methoden beinhalten häufig Durchflussreaktionen und den Einsatz automatisierter Systeme, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Aminogruppe am Pyrazolring durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien ersetzt werden kann.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen, um die gewünschten Umwandlungen sicherzustellen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.
Medizin: Es wird weiter geforscht, um sein Potenzial als Therapeutikum für verschiedene Krankheiten, darunter neurologische Erkrankungen und Krebs, zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung an bestimmte Enzyme und Rezeptoren bindet, ihre Aktivität moduliert und zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität bestimmter Kinasen hemmen oder mit Neurotransmitterrezeptoren interagieren, wodurch zelluläre Signalwege und physiologische Prozesse beeinflusst werden.
Wirkmechanismus
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-on: Diese Verbindung enthält ebenfalls eine 3,4-Dimethoxyphenylgruppe, unterscheidet sich jedoch in ihrer Gesamtstruktur und ihren funktionellen Gruppen.
3,4-Dimethoxyphenethylamin: Diese Verbindung teilt die 3,4-Dimethoxyphenyl-Einheit, weist jedoch eine andere Kernstruktur auf, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Eigenschaften
Molekularformel |
C12H15N3O2 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3O2/c1-16-11-4-3-9(5-12(11)17-2)7-15-8-10(13)6-14-15/h3-6,8H,7,13H2,1-2H3 |
InChI-Schlüssel |
VJFLJUUJAKPCMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2C=C(C=N2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


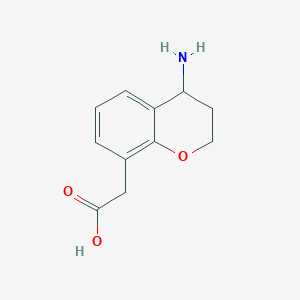
![(6E,10Z)-10-methyl-4-[(E)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12315830.png)

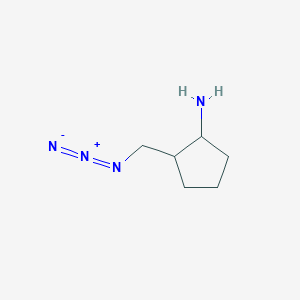
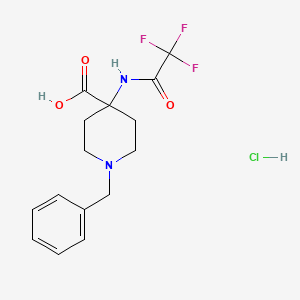
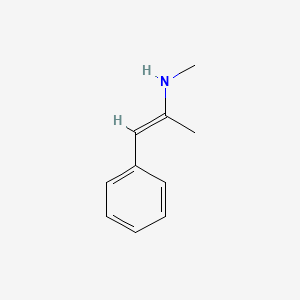
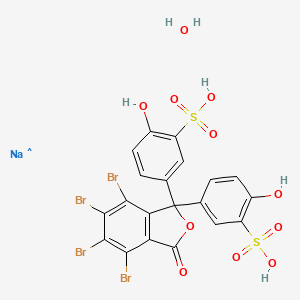
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)
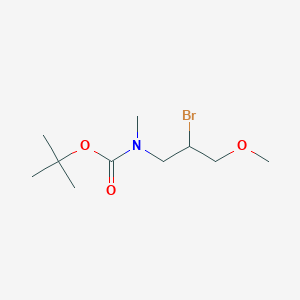
![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)
![N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine](/img/structure/B12315894.png)
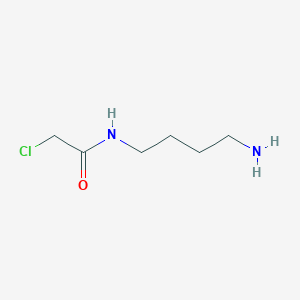
![rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans](/img/structure/B12315905.png)
